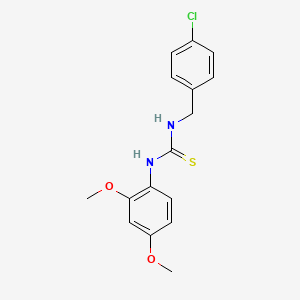![molecular formula C15H10N2O5 B5699257 4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)
4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid, also known as FOBA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. FOBA is a member of the oxazole family of compounds and has been found to exhibit potent biological activity in vitro.
Mechanism of Action
The mechanism of action of 4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound can induce DNA damage and cell death in cancer cells. This compound has also been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cell survival. By inhibiting this pathway, this compound can reduce inflammation and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-cancer activity in vitro, specifically against breast cancer cells. It has also been shown to inhibit the growth of other cancer cell lines, including colon, lung, and prostate cancer cells. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid is its potent anti-cancer activity in vitro. This makes it a potential candidate for the development of new cancer therapies. Another advantage is its anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. One limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid. One direction is to further investigate its mechanism of action, specifically its interactions with topoisomerase II and the NF-κB pathway. Another direction is to study the in vivo efficacy of this compound in animal models of cancer and inflammatory diseases. Additionally, the development of new formulations or delivery methods for this compound may help to overcome its limited solubility in water and improve its potential as a therapeutic agent.
Synthesis Methods
4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid can be synthesized through a multistep process starting with the reaction of 2-furylcarboxaldehyde with ethyl acetoacetate to form the corresponding oxazole. This intermediate is then reacted with 4-aminobenzoic acid in the presence of a catalyst to form this compound. The purity of the final product can be increased through various purification techniques such as recrystallization or column chromatography.
Scientific Research Applications
4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit potent anti-cancer activity in vitro, specifically against breast cancer cells. This compound has also been shown to inhibit the growth of other cancer cell lines, including colon, lung, and prostate cancer cells. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
4-[[2-(furan-2-yl)-5-hydroxy-1,3-oxazol-4-yl]methylideneamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c18-14(19)9-3-5-10(6-4-9)16-8-11-15(20)22-13(17-11)12-2-1-7-21-12/h1-8,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNQAVINNBPMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=C(O2)O)C=NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24783362 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


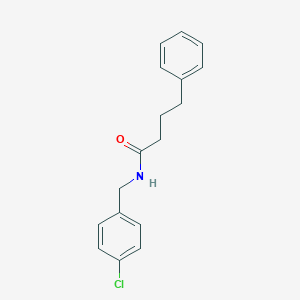

![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
![2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone](/img/structure/B5699201.png)
![2'-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5699203.png)
![2-methyl-5-[(3-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5699211.png)

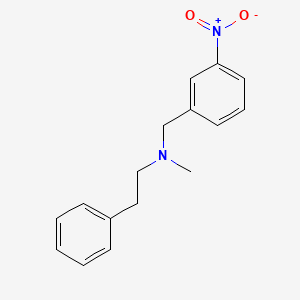
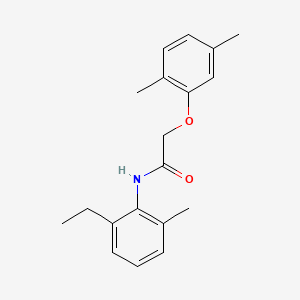
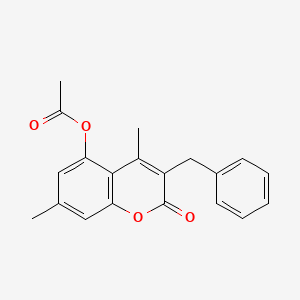
![N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5699263.png)

